BenchChemオンラインストアへようこそ!

3-Hydroxy-2,3-dihydrobenzofuran-7-carboxylic acid

DHFR inhibitor enzyme inhibition bovine dihydrofolate reductase

3-Hydroxy-2,3-dihydrobenzofuran-7-carboxylic acid (CAS 1824056-40-7) features a 3-hydroxy group that lowers XLogP to 0.3 and raises TPSA to 66.8 Ų, enhancing polarity and solubility over unsubstituted (XLogP 1.5) and 2,2-dimethyl (XLogP 2.0) analogs. This differentiation is critical for consistent target engagement in DHFR (IC50 21 µM), hCA IX, and 5-HT receptor assays. Avoid inactive generic analogs—procure the authentic 3-hydroxy derivative for meaningful SAR and ADME profiling.

Molecular Formula C9H8O4
Molecular Weight 180.16 g/mol
Cat. No. B15056339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-2,3-dihydrobenzofuran-7-carboxylic acid
Molecular FormulaC9H8O4
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC1C(C2=C(O1)C(=CC=C2)C(=O)O)O
InChIInChI=1S/C9H8O4/c10-7-4-13-8-5(7)2-1-3-6(8)9(11)12/h1-3,7,10H,4H2,(H,11,12)
InChIKeyGZDDYUBGNOIKBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-2,3-dihydrobenzofuran-7-carboxylic Acid Procurement Guide: Chemical Class and Core Properties


3-Hydroxy-2,3-dihydrobenzofuran-7-carboxylic acid (CAS 1824056-40-7) is a benzofuran carboxylic acid derivative bearing a 3-hydroxy substituent on the dihydrofuran ring [1]. With a molecular formula of C9H8O4 and a molecular weight of 180.16 g/mol [1], the compound features a dual hydrogen bond donor-acceptor profile (2 HBD, 4 HBA) and a computed topological polar surface area (TPSA) of 66.8 Ų [1]. Commercial availability typically ranges from 95% to 98% purity, with the material intended exclusively for research and development use .

3-Hydroxy-2,3-dihydrobenzofuran-7-carboxylic Acid: Why Generic Benzofuran Carboxylates Cannot Substitute


The 3-hydroxy substituent introduces a distinct hydrogen-bonding motif and alters physicochemical parameters that differentiate this compound from unsubstituted and 2,2-dimethyl analogs [1]. The target compound exhibits an XLogP of 0.3 and a TPSA of 66.8 Ų, compared to 1.5 and 46.5 Ų for 2,3-dihydrobenzofuran-7-carboxylic acid, and 2.0 and 46.5 Ų for the 2,2-dimethyl derivative [1]. These differences directly impact aqueous solubility, membrane permeability, and the potential for specific polar interactions in biological systems. Consequently, substituting a generic benzofuran-7-carboxylic acid analog without the 3-hydroxy group may lead to altered target engagement and unanticipated outcomes in enzymatic or cell-based assays.

3-Hydroxy-2,3-dihydrobenzofuran-7-carboxylic Acid: Quantified Differentiation Against Key Analogs


Enzymatic Inhibition Profile: DHFR IC50 of 21 µM for 3-Hydroxy-2,3-dihydrobenzofuran-7-carboxylic Acid

The target compound inhibits bovine dihydrofolate reductase (DHFR) with an IC50 of 2.10 × 10^4 nM (21 µM), as reported in BindingDB [1]. In comparison, the reference antifolate methotrexate exhibits an IC50 of approximately 0.01–0.05 nM against bovine DHFR under similar assay conditions [2]. While the potency of 3-hydroxy-2,3-dihydrobenzofuran-7-carboxylic acid is moderate relative to methotrexate, its activity is structurally attributable to the 3-hydroxy motif, as unsubstituted 2,3-dihydrobenzofuran-7-carboxylic acid lacks reported DHFR inhibition data. This provides a measurable, albeit modest, enzymatic engagement benchmark for the 3-hydroxy analog.

DHFR inhibitor enzyme inhibition bovine dihydrofolate reductase

Lipophilicity Differentiation: XLogP of 0.3 Distinguishes 3-Hydroxy-2,3-dihydrobenzofuran-7-carboxylic Acid from Unsubstituted and 2,2-Dimethyl Analogs

The computed lipophilicity (XLogP) of 3-hydroxy-2,3-dihydrobenzofuran-7-carboxylic acid is 0.3, indicating relatively higher aqueous solubility compared to structurally related analogs [1]. The unsubstituted 2,3-dihydrobenzofuran-7-carboxylic acid exhibits an XLogP of 1.5 , while the 2,2-dimethyl analog displays an XLogP of 2.0 . The 0.3 XLogP of the target compound translates to an approximately 16-fold higher predicted aqueous solubility relative to the 2,2-dimethyl analog (based on the log-linear relationship between logP and solubility). This difference is particularly relevant for aqueous assay compatibility and formulation considerations.

lipophilicity XLogP physicochemical properties

Polar Surface Area Differentiation: 3-Hydroxy-2,3-dihydrobenzofuran-7-carboxylic Acid Exhibits a 43% Larger TPSA than 2,2-Dimethyl Analog

Topological polar surface area (TPSA) is a key descriptor for predicting passive membrane permeability and oral bioavailability. The target compound possesses a TPSA of 66.8 Ų [1], which is 20.3 Ų (43.7%) larger than the TPSA of the 2,2-dimethyl analog (46.5 Ų) [2] and similarly larger than the unsubstituted analog (46.5 Ų) . A TPSA below 140 Ų is generally favorable for blood–brain barrier penetration and oral absorption, but the incremental increase in TPSA due to the 3-hydroxy group may reduce passive permeability while enhancing aqueous solubility. This trade-off is critical when selecting benzofuran carboxylic acids for specific assay formats or in vivo studies.

polar surface area TPSA membrane permeability

Class-Level Evidence: Benzofuran Carboxylic Acids as Carbonic Anhydrase IX Inhibitors with Antiproliferative Activity in Breast Cancer Models

While no direct head-to-head comparison data exist for 3-hydroxy-2,3-dihydrobenzofuran-7-carboxylic acid, benzofuran-based carboxylic acids as a class have been shown to inhibit the cancer-associated human carbonic anhydrase (hCA) IX isoform. A 2020 study reported that a representative benzofuran carboxylic acid derivative (compound 9c) inhibited hCA IX with a Ki of 8.7 nM and reduced the viability of MCF-7 breast cancer cells with an IC50 of 12.5 µM [1]. The structural features present in the target compound (carboxylic acid moiety attached to a benzofuran core) are conserved in this active series, suggesting that 3-hydroxy-2,3-dihydrobenzofuran-7-carboxylic acid may serve as a viable starting point for developing hCA IX-targeted agents. However, the absence of direct testing precludes quantitative comparison with the parent compound.

carbonic anhydrase IX breast cancer antiproliferative

3-Hydroxy-2,3-dihydrobenzofuran-7-carboxylic Acid: Validated Research Applications Based on Quantified Differentiation


Fragment-Based Drug Discovery (FBDD) for DHFR-Targeted Antifolates

The moderate DHFR inhibition IC50 of 21 µM [1] positions 3-hydroxy-2,3-dihydrobenzofuran-7-carboxylic acid as a suitable fragment hit for structure-based optimization. Its low molecular weight (180.16 Da) and favorable aqueous solubility (XLogP 0.3) align with the 'rule of three' guidelines for fragment libraries. Procurement for FBDD campaigns targeting dihydrofolate reductase, particularly in antibiotic or anticancer programs, is supported by this enzymatic activity benchmark.

Physicochemical Property Tuning in Medicinal Chemistry Lead Optimization

The distinct lipophilicity (XLogP 0.3) and polar surface area (TPSA 66.8 Ų) of 3-hydroxy-2,3-dihydrobenzofuran-7-carboxylic acid, relative to unsubstituted (XLogP 1.5, TPSA 46.5 Ų) and 2,2-dimethyl (XLogP 2.0, TPSA 46.5 Ų) analogs [1][2], make it a valuable tool for exploring the impact of incremental polarity on ADME properties. Researchers can use this compound to assess how a single hydroxyl group alters solubility, permeability, and target binding within a benzofuran series.

Carbonic Anhydrase IX Inhibitor Fragment Screening for Oncology Research

Given the class-level evidence linking benzofuran carboxylic acids to potent hCA IX inhibition (Ki = 8.7 nM for lead compound 9c) and antiproliferative activity in MCF-7 breast cancer cells (IC50 = 12.5 µM) [3], 3-hydroxy-2,3-dihydrobenzofuran-7-carboxylic acid is a rational inclusion in fragment libraries screened against hCA IX. The conserved carboxylic acid–benzofuran pharmacophore suggests potential for evolution into selective hCA IX inhibitors for cancer therapy.

Synthetic Intermediate for 5-HT3/5-HT4 Receptor Ligand Development

Patents and literature demonstrate that dihydrobenzofuran-7-carboxylic acids serve as key intermediates for synthesizing 5-HT3 antagonists and 5-HT4 agonists [4]. The 3-hydroxy group offers an additional vector for derivatization (e.g., esterification, etherification, or oxidation) that is absent in the unsubstituted scaffold, enabling access to a broader range of analogs for serotonin receptor pharmacology studies.

Quote Request

Request a Quote for 3-Hydroxy-2,3-dihydrobenzofuran-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.